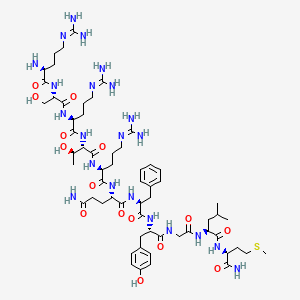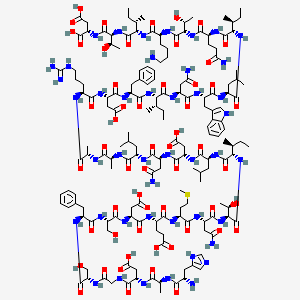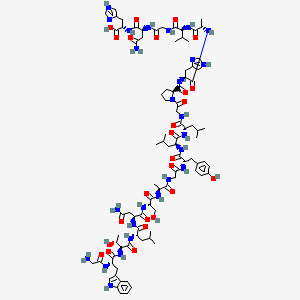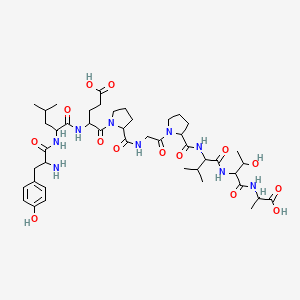
2293841-58-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCMA72-80 is a HLA-A2-specific B-cell maturation antigen (BCMA) peptide, with great affinity to HLA-A2, used in the research of multiple myeloma or other B-cell maturation antigen expressing tumors.
Aplicaciones Científicas De Investigación
Scientific Software and Grid Computing : Scientific research applications, including those that might utilize "2293841-58-2," often face challenges in development due to their complexity and the need for advanced programming skills. Recent trends show an increase in the use of scientific software frameworks for both grid-enabling existing applications and developing new ones, which enhances programming productivity in scientific research (Appelbe et al., 2007).
Advancements in Electronic Materials : The development of new materials, such as those in the electronics industry, is crucial in scientific research. Discoveries in semiconducting materials have led to significant technological advancements, which may include applications of "2293841-58-2" in this context (Cushing et al., 2004).
Data-Intensive Analysis in Science : In data-intensive scientific research, various software applications are used to support analyses and processes. These applications must meet requirements such as interoperability, integration, and efficient data handling, which could be relevant to studies involving "2293841-58-2" (Yao et al., 2014).
Testing Frameworks for Legacy Scientific Code : Scientific applications, including those involving "2293841-58-2," require robust testing frameworks to optimize software design and functionality. Such frameworks help in visualizing scientific code architecture and improving performance (Yao et al., 2017).
Licensing and Copyright in Scientific Software : The distribution and dissemination of scientific software, potentially including applications related to "2293841-58-2," require legal knowledge in licensing. Understanding software licensing is essential for scientific programmers to share their work effectively (Morin et al., 2012).
Accelerating Scientific Discoveries through Hackathons : Hackathons have been recognized as a means to enhance collaborative science, which could involve research on "2293841-58-2." They facilitate peer review, reproducibility of scientific analyses, and bridge the divide between data generators and analysts (Ghouila et al., 2018).
Empowering Scientists through Software Design : The Taverna Workbench and the myExperiment social website demonstrate how software design principles can empower scientists in their research, potentially including studies involving "2293841-58-2" (De Roure & Goble, 2009).
Propiedades
Número CAS |
2293841-58-2 |
|---|---|
Nombre del producto |
2293841-58-2 |
Fórmula molecular |
C₅₉H₉₇N₁₃O₁₁S |
Peso molecular |
1196.55 |
Secuencia |
One Letter Code: YLMFLLRKI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








